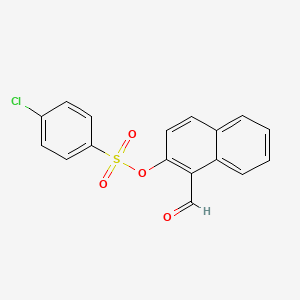

![molecular formula C7H11IO2 B2697287 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane CAS No. 2104511-57-9](/img/structure/B2697287.png)

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

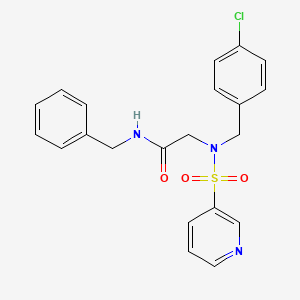

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The prefix “6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane” suggests that the compound is a spiro compound with an iodomethyl group attached. The “dioxaspiro” indicates the presence of two oxygen atoms in the spiro compound .

Molecular Structure Analysis

The molecular structure of spiro compounds is typically characterized by two or more rings that intersect at one atom . The presence of the iodomethyl group suggests that there is an iodine atom attached to a carbon atom, which is also part of a methyl group .Chemical Reactions Analysis

Spiro compounds, depending on their functional groups, can undergo a variety of chemical reactions. For instance, the iodomethyl group in “6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane” could potentially be a site for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. As a spiro compound with an iodomethyl group, “6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane” would likely have properties common to other similar compounds .Wissenschaftliche Forschungsanwendungen

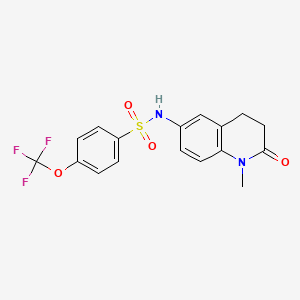

Inhibition Performances for Corrosion Protection

One area of application is in the development of corrosion inhibitors. Spirocyclopropane derivatives, including compounds structurally related to 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane, have been studied for their inhibition properties in protecting mild steel in acidic environments. These compounds were found to be effective inhibitors, with their adsorption onto the metal surface following the Langmuir isotherm model, suggesting a mix of physical and chemical adsorption processes. Quantum mechanical calculations indicated that π-electrons in aromatic rings and lone-pair electrons in methoxy groups enhance adsorption onto the iron surface, leading to effective corrosion inhibition (Chafiq et al., 2020).

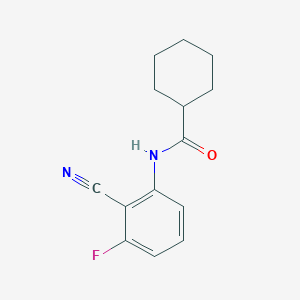

Synthetic Applications

Research has also focused on synthetic applications of these spiro compounds. For example, the synthesis and [3 + 2] cycloaddition reactions of 2,2‐Dialkoxy‐1‐Methylenecyclopropane derivatives, including 6,6‐Dimethyl‐1‐Methylene‐4,8‐Dioxaspiro[2.5]octane, have been explored for creating compounds with potential biological activities, such as cysteine protease inhibitors. These synthetic methodologies offer pathways to diverse and complex molecular architectures with potential applications in drug discovery and material science (Nakamura et al., 2003).

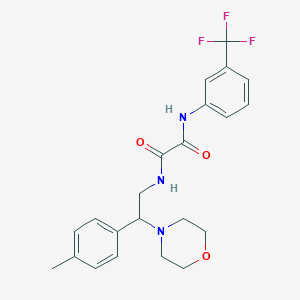

Material Science Applications

Another significant area of application is in materials science, where derivatives of 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane have been used to modify the properties of polymers. For instance, the reduction of shrinkage in thermosets through the cationic curing of mixtures containing diglycidyl ether of bisphenol A and spirocyclic compounds has been investigated. Using ytterbium and lanthanum triflates as initiators, researchers could evaluate the curing process and the final material properties, indicating the utility of these spiro compounds in developing materials with enhanced performance (González et al., 2006).

Biochemical Applications

In the biochemical domain, the stereochemical preferences of yeast epoxide hydrolase towards the O-axial C3 epimers of 1-oxaspiro[2.5]octanes have been studied, revealing that the enzyme preferentially hydrolyzes O-axial over O-equatorial C3 epimers. This preference is crucial for understanding the enzyme's role in the detoxification of spiroepoxides, potentially guiding the design of bioactive compounds with specific stereochemical configurations (Weijers et al., 2007).

Eigenschaften

IUPAC Name |

6-(iodomethyl)-2,5-dioxaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRPGURHBCFCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(COC2)OC1CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2697210.png)

![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)

![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)